molecular formula C16H16O3 B6372297 5-(4-Ethoxycarbonylphenyl)-3-methylphenol, 95% CAS No. 1262003-23-5

5-(4-Ethoxycarbonylphenyl)-3-methylphenol, 95%

Cat. No. B6372297
CAS RN: 1262003-23-5
M. Wt: 256.30 g/mol
InChI Key: HJLVDVLLIHHURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethoxycarbonylphenyl)-3-methylphenol, 95% (5-EPMP) is a widely used chemical compound in the scientific community, with potential applications in a variety of fields. It is a white, crystalline solid with a melting point of 120-122 °C, and a boiling point of 204-206 °C. 5-EPMP is a member of the phenol family, and is a strong acid, with a pKa of 10.2. 5-EPMP has been used in a variety of research and laboratory experiments, and its applications are being explored in a variety of fields.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxycarbonylphenyl)-3-methylphenol, 95% is not well understood. However, it is believed that the compound acts as a proton acceptor, and is able to facilitate the transfer of protons from one molecule to another. This ability to facilitate the transfer of protons is believed to be the basis of its use in organic synthesis and in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethoxycarbonylphenyl)-3-methylphenol, 95% are not well understood. However, it has been shown to have a strong acidity, and is believed to be able to interact with proteins and other biomolecules. It has also been shown to have an effect on the activity of enzymes, and is believed to be able to affect the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Ethoxycarbonylphenyl)-3-methylphenol, 95% in laboratory experiments include its low cost, its ease of synthesis, and its ability to facilitate the transfer of protons. The limitations of using 5-(4-Ethoxycarbonylphenyl)-3-methylphenol, 95% include its potential toxicity, its potential to interact with proteins and other biomolecules, and its potential to affect the activity of enzymes.

Future Directions

For the use of 5-(4-Ethoxycarbonylphenyl)-3-methylphenol, 95% include further exploration of its potential applications in organic synthesis, its potential use in the synthesis of pharmaceuticals, and its potential use in the synthesis of materials for electronics. Additionally, further research is needed to understand the biochemical and physiological effects of 5-(4-Ethoxycarbonylphenyl)-3-methylphenol, 95%, and to develop methods to minimize its potential toxicity.

Synthesis Methods

5-(4-Ethoxycarbonylphenyl)-3-methylphenol, 95% is synthesized by reacting 4-bromoacetophenone with ethyl bromoacetate. The reaction is carried out in a solvent, such as acetone, and is catalyzed by a base, such as sodium hydroxide. The reaction proceeds at room temperature, and the product is isolated by filtration. The yield of 5-(4-Ethoxycarbonylphenyl)-3-methylphenol, 95% is typically around 95%.

Scientific Research Applications

5-(4-Ethoxycarbonylphenyl)-3-methylphenol, 95% is used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a reactant for the synthesis of a variety of organic compounds. It has also been used in the synthesis of pharmaceuticals, and in the synthesis of materials for electronics.

properties

IUPAC Name

ethyl 4-(3-hydroxy-5-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-16(18)13-6-4-12(5-7-13)14-8-11(2)9-15(17)10-14/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLVDVLLIHHURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683976
Record name Ethyl 3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262003-23-5
Record name Ethyl 3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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